5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3S/c18-13-7-4-8-14(19)15(13)26(23,24)22-9-12(10-22)17-20-16(21-25-17)11-5-2-1-3-6-11/h1-8,12H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLCMYJBLXLWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,6-difluorobenzenesulfonyl chloride with azetidine to form the sulfonyl azetidine intermediate. This intermediate is then reacted with a phenyl-substituted oxadiazole precursor under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Incorporation of the Sulfonyl Group
The sulfonyl group (2,6-difluorophenylsulfonyl) is typically introduced via nucleophilic substitution or coupling reactions:
-
Step 1 : Sulfonylation of the azetidine ring with a sulfonyl chloride (e.g., 2,6-difluorobenzenesulfonyl chloride).
-
Step 2 : Subsequent cyclization with an amidoxime or hydrazide derivative to form the oxadiazole ring .
This step is critical for modulating the compound’s lipophilicity and target binding affinity.
Azetidine Ring Formation
The azetidine ring is often synthesized separately before incorporation into the oxadiazole scaffold:
-
Method : Azetidine derivatives are typically prepared via ring-closing reactions, such as cyclization of β-amino alcohol precursors.
-
Functionalization : The azetidine ring is then modified (e.g., sulfonation) prior to coupling with the amidoxime intermediate .
Interconversion Reactions
While the focus is on oxadiazoles, interconversion to thiadiazoles is possible via dehydrosulfurization using reagents like Lawesson’s reagent (LR) or P₂S₅. This reaction involves replacing the oxygen atom in the oxadiazole with sulfur .
Cyclization via Amidoxime
The reaction proceeds through a nucleophilic attack of the amidoxime nitrogen on the carbonyl carbon, followed by dehydration and cyclization .
Microwave-Assisted Pathway
Microwave irradiation accelerates the reaction kinetics, enabling rapid formation of the oxadiazole ring with minimal byproducts .
Research Findings
-
Anticancer Activity : Derivatives of 1,2,4-oxadiazoles have shown potent anticancer activity, with IC₅₀ values in the micromolar range against cell lines such as HCT-116 and MCF-7 .
-
Structure-Activity Relationships : Substituents like electron-withdrawing groups (EWGs) on the aromatic ring enhance biological activity, while electron-donating groups (EDGs) may reduce potency .
-
SAR Studies : The presence of azetidine and sulfonyl groups improves target specificity and pharmacokinetic properties, making these compounds promising leads for drug development .
Scientific Research Applications
Anticancer Properties
Research indicates that 5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole exhibits significant anticancer activity. Preliminary studies suggest it acts as an inhibitor of specific kinases involved in cancer signaling pathways. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of cell proliferation.
- Case Study : In vitro assays demonstrated that this compound significantly reduced viability in various cancer cell lines, including breast and glioblastoma cells. Flow cytometry analyses confirmed apoptosis induction through DNA damage mechanisms.
Antidiabetic Activity
Additionally, the compound has shown promise in anti-diabetic applications:
- In Vivo Studies : Testing on genetically modified models indicated that the compound effectively lowers glucose levels, suggesting potential for managing diabetes.
- Mechanism : The sulfonamide group may enhance insulin sensitivity or modulate glucose metabolism pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Difluorophenyl Group | Enhances binding affinity to target enzymes |
| Sulfonamide Linkage | Improves solubility and pharmacokinetics |
| Oxadiazole Core | Associated with broad-spectrum biological activities |
Case Study 1: Anticancer Efficacy
A study focused on the cytotoxic effects of this compound against MDA-MB-231 breast cancer cells revealed:
- Results : A dose-dependent decrease in cell viability was observed.
- Confirmation : Apoptosis was confirmed through assays indicating DNA fragmentation.
Case Study 2: Antidiabetic Effects
In vivo studies using Drosophila melanogaster models demonstrated:
- Results : Significant reduction in glucose levels post-treatment with the compound.
- Implications : Suggests potential for further development as an anti-diabetic agent.
Mechanism of Action
The mechanism of action of 5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties Comparison
*Estimated based on substituent contributions.
Key Observations:
- Azetidine vs.
- Sulfonyl Group : The 2,6-difluorophenylsulfonyl group increases polarity (vs. benzyl in 6a), likely improving solubility compared to Y504-5568 (logP 4.24) .
- Pyrimidine Derivatives : Compounds like 5d exhibit higher melting points (261–262°C) due to nitro-group polarity, contrasting with the target compound’s unmeasured thermal stability.
Key Insights:
- Enzyme Inhibition : The sulfonyl group in the target compound may mimic 6a’s benzylpiperidine in targeting cholinesterases, though mechanistic differences exist .
- Anticancer Potential: Nitro-containing analogues (e.g., ) show redox-mediated cytotoxicity, a trait the target compound may share if metabolically activated.
Biological Activity
5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHFNOS
- Molecular Weight : 377.4 g/mol
- CAS Number : 1251565-46-4
The biological activity of this compound is largely attributed to its interaction with various molecular targets. It is hypothesized to modulate the activity of enzymes or receptors involved in critical biochemical pathways. The presence of the oxadiazole ring contributes to its stability and bioactivity, making it a valuable scaffold in drug design .
Anticancer Activity
1,2,4-Oxadiazoles have been extensively studied for their anticancer properties. Compounds similar to 5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole have shown promising results against various cancer cell lines:
- A375 Melanoma Cell Line : IC = 1.22 µM
- MCF-7 Breast Cancer Cell Line : IC = 0.23 µM
- ACHN Renal Cell Carcinoma : IC = 0.11 µM .
These results indicate that the compound exhibits potent antiproliferative effects and may serve as a lead compound for further development.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research indicates that derivatives of oxadiazoles possess significant activity against various pathogens:
- Antitubercular and Antimalarial Activities : Certain oxadiazole derivatives have demonstrated effectiveness against Mycobacterium tuberculosis and Plasmodium falciparum, indicating a broad spectrum of antimicrobial effects .
Case Studies
Several studies have reported on the biological effects of oxadiazole derivatives:
- Study on Antiproliferative Effects :
- Mechanistic Insights :
Q & A
Q. What synthetic methodologies are recommended for preparing 5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole?
- Methodological Answer : The compound can be synthesized via cyclization reactions using enamine intermediates and hydroxamoyl chlorides. For example, similar oxadiazole derivatives are synthesized by reacting enamines with substituted hydroxamoyl chlorides under reflux in acetonitrile, followed by purification via column chromatography . Key steps include:
- Step 1 : Formation of the oxadiazole ring via [3+2] cycloaddition.
- Step 2 : Sulfonylation of the azetidine moiety using 2,6-difluorophenylsulfonyl chloride.
- Reaction Conditions : 80–100°C, 12–24 hours, inert atmosphere.
Yields typically range from 60–70%, with purity confirmed by NMR and mass spectrometry .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR (to confirm substituent positions and purity), X-ray crystallography (for absolute stereochemistry), and UV-Vis spectroscopy (to monitor electronic transitions). For example, in related oxadiazoles, NMR signals for aromatic protons appear at δ 7.44–7.99 ppm, while oxadiazole carbons resonate at 164–168 ppm . Mass spectrometry (HRMS or ESI-MS) is critical for verifying molecular ion peaks .
Q. What in vitro assays are suitable for initial biological evaluation?
- Methodological Answer : Prioritize antioxidant activity assays (e.g., DPPH radical scavenging) and anticancer screening (e.g., MTT assay on cell lines like HeLa or MCF-7). For example, structurally similar oxadiazoles showed IC50 values of 12–25 µM against cancer cells . Include angiogenesis inhibition assays (e.g., tube formation in HUVECs) to evaluate anti-metastatic potential .
Advanced Research Questions
Q. How can computational methods predict target interactions for this compound?
- Methodological Answer : Perform molecular docking (using AutoDock Vina or Schrödinger) against targets like p38 MAPK or fungal CYP51, as seen in related sulfonamide-oxadiazole hybrids . Validate predictions with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability. For example, oxathiapiprolin (a structurally related fungicide) binds to oxysterol-binding proteins via hydrophobic and π-π interactions .
Q. What strategies address stability challenges in formulation development?
- Methodological Answer : Stabilize the compound in lyophilized injectables using cryoprotectants (e.g., trehalose) and pH buffers (citrate, pH 6.5–7.5). Patents highlight the use of sterile aqueous suspensions with poloxamer surfactants to prevent aggregation . Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC to identify hydrolysis-sensitive motifs .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Conduct dose-response validation (e.g., 3–4 log concentrations) and standardize assay protocols (e.g., cell passage number, serum concentration). For instance, discrepancies in antifungal activity between studies may arise from variations in fungal strain susceptibility or inoculum size . Use orthogonal assays (e.g., ATP-based viability + Caspase-3 activation) to confirm mechanisms .
Q. What are the critical challenges in scaling up synthesis?
- Methodological Answer : Key issues include exothermic control during cyclization (use jacketed reactors with <5°C/min heating rates) and purification scalability (switch from column chromatography to recrystallization in ethanol/water mixtures). Optimize sulfonylation steps by replacing hazardous solvents (e.g., DCM with ethyl acetate) .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Methodological Answer : Synthesize analogs with variations in:
- Azetidine substituents : Replace sulfonyl with carbonyl groups to assess hydrogen-bonding effects.
- Oxadiazole core : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to modulate electron density .
Test analogs in parallelized bioassays and use QSAR models (e.g., CoMFA) to correlate substituent properties with activity .
Q. What analytical methods are optimal for monitoring stability under stress conditions?
- Methodological Answer : Use HPLC-PDA to track degradation products (e.g., hydrolyzed oxadiazole rings) under thermal (60°C) and photolytic (ICH Q1B) stress. Forced degradation studies in acidic (0.1M HCl) and oxidative (3% H2O2) media can identify labile sites . LC-MS/MS quantifies major degradants (>0.1% threshold) .
Q. How can biophysical techniques determine binding affinity and kinetics?
- Methodological Answer :
Employ surface plasmon resonance (SPR) to measure real-time binding to immobilized targets (e.g., fungal cytochrome b). For example, oxathiapiprolin shows KD values of 0.2–1.0 nM against Phytophthora infestans . Isothermal titration calorimetry (ITC) quantifies enthalpy-driven interactions, while microscale thermophoresis (MST) assesses binding in complex matrices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
